N-(2-CARBAMOYLPHENYL)-4-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE
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Overview
Description
N-(2-CARBAMOYLPHENYL)-4-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide group and an isothiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CARBAMOYLPHENYL)-4-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves multiple steps:
Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized through the reaction of a suitable thioamide with an oxidizing agent. Common oxidizing agents include hydrogen peroxide or peracids.
Benzoylation: The benzoylation of the isothiazolidinone ring is achieved by reacting it with benzoyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the benzoylated isothiazolidinone with 2-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-CARBAMOYLPHENYL)-4-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized further, potentially altering the isothiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The benzamide and benzoyl groups can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-CARBAMOYLPHENYL)-4-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential to form stable complexes with metals can be explored for creating new materials with unique properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-CARBAMOYLPHENYL)-4-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with specific molecular targets. The isothiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Similar in having a heterocyclic ring but differs in the type of ring and functional groups.
N-Valine-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)Benzamide: Shares the benzamide group but has a different heterocyclic ring structure.
Uniqueness
N-(2-CARBAMOYLPHENYL)-4-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is unique due to the presence of both the isothiazolidinone ring and the benzamide group, which together confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[[4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-19(2)11-28(26,27)22(18(19)25)13-9-7-12(8-10-13)17(24)21-15-6-4-3-5-14(15)16(20)23/h3-10H,11H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSOCOVXLLCVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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